N-(4-fluorophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide
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Overview
Description
N-(4-FLUOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes fluorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the phthalazinone core: This step involves the reaction of hydrazine with phthalic anhydride under controlled conditions to form the phthalazinone structure.
Introduction of the fluorophenyl group: This is achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the phthalazinone intermediate.
Attachment of the methylphenyl group: This step involves the use of a Friedel-Crafts acylation reaction to introduce the methylphenyl group onto the phthalazinone core.
Formation of the final amide: The final step involves the reaction of the intermediate with a suitable amine to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-4-METHOXYBENZYLAMINE: Shares the fluorophenyl group but differs in the rest of the structure.
N-(4-FLUOROPHENYL)-2-METHYL-N-[1-(2-PHENYLETHYL)PIPERIDIN-4-YL]PROPANAMIDE: Another fluorophenyl derivative with different substituents.
Uniqueness
N-(4-FLUOROPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is unique due to its specific combination of fluorophenyl and methylphenyl groups attached to a phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H20FN3O2 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C24H20FN3O2/c1-16-6-8-17(9-7-16)23-20-4-2-3-5-21(20)24(30)28(27-23)15-14-22(29)26-19-12-10-18(25)11-13-19/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
SQDIZIKCKSYMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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